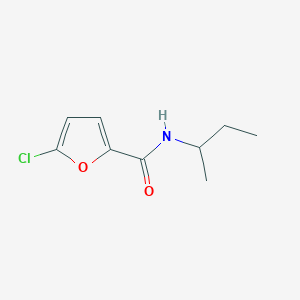
1-methyl-N-(3-methylsulfanylphenyl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(3-methylsulfanylphenyl)pyrrole-2-carboxamide, also known as N-(3-methylthiophen-2-yl)-1-methyl-1H-pyrrole-2-carboxamide or MMTP, is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs.
Mécanisme D'action
The exact mechanism of action of MMTP is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. MMTP has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
MMTP has been shown to have several biochemical and physiological effects. In vitro studies have shown that MMTP inhibits the growth of cancer cells by inducing apoptosis, as well as inhibiting the activity of certain enzymes involved in inflammation. In vivo studies have shown that MMTP has anti-inflammatory and analgesic properties, and may also have anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MMTP in lab experiments is its potential as a candidate for the development of new drugs. Its anti-cancer, anti-inflammatory, and analgesic properties make it a promising compound for further study. However, one limitation of using MMTP in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of MMTP.
Orientations Futures
There are several future directions for the study of MMTP. One area of interest is the development of new drugs based on the structure of MMTP. Another area of interest is the study of the mechanism of action of MMTP, particularly its anti-cancer activity. Further studies are also needed to determine the optimal dosage and potential side effects of MMTP, as well as its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
MMTP can be synthesized using a variety of methods. One of the most common methods is the condensation of 3-methylthiophen-2-ylamine with 1-methyl-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain MMTP in its pure form.
Applications De Recherche Scientifique
MMTP has been studied for its potential use in the development of new drugs. It has been shown to have activity against several types of cancer, including breast, lung, and colon cancer. MMTP has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Propriétés
IUPAC Name |
1-methyl-N-(3-methylsulfanylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15-8-4-7-12(15)13(16)14-10-5-3-6-11(9-10)17-2/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVWTPXUJXUMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)


![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)